molecular formula C21H22N2O4S B2819013 3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one CAS No. 1022891-79-7

3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one

Cat. No. B2819013
CAS RN: 1022891-79-7
M. Wt: 398.48
InChI Key: ZALNDBMKHCHWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Chemistry and Molecular Interactions

Research has demonstrated the significance of π-stacked chains and hydrogen-bonded dimers in related compounds, showcasing their potential in the development of materials with specific molecular interactions. For example, studies on similar structures have revealed the formation of R2^2(18) dimers linked into chains by π-π stacking interactions, indicating their potential utility in designing novel molecular assemblies with tailored properties (Portilla et al., 2011).

Synthesis and Bioactivity

The synthesis and bioactivity of compounds containing the indeno[1,2-c]pyrazol core have been explored, with findings indicating their relevance in medicinal chemistry, particularly as carbonic anhydrase inhibitors and in cytotoxicity studies against tumor cells (Gul et al., 2016). Such studies underscore the potential of these compounds in developing new therapeutic agents.

Photolytic Transformations and Material Science Applications

Investigations into the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles have shed light on their chemical behavior, offering insights into their potential applications in material science and as intermediates in organic synthesis (Vasin et al., 2014).

Advanced Polymer Materials

The development of low dielectric polyetherimides from compounds incorporating tert-butyl and sulfonyl groups highlights their application in creating materials with desirable thermal and dielectric properties, relevant for electronic and aerospace industries (Chen et al., 2017).

properties

IUPAC Name

3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13-9-11-14(12-10-13)28(26,27)23-21(25)16-8-6-5-7-15(16)18(24)17(21)19(22-23)20(2,3)4/h5-12,17,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALNDBMKHCHWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3(C(C(=O)C4=CC=CC=C43)C(=N2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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